molecular formula C4H9ClN2O2 B3049274 (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one hydrochloride CAS No. 2007909-59-1

(5S)-5-(aminomethyl)-1,3-oxazolidin-2-one hydrochloride

Cat. No.: B3049274
CAS No.: 2007909-59-1
M. Wt: 152.58
InChI Key: TWOFNQCERHOFJY-DFWYDOINSA-N
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Description

(5S)-5-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride is a chiral oxazolidinone derivative widely employed as a key intermediate in synthesizing antibacterial agents, particularly oxazolidinone-class antibiotics. Its structure comprises a five-membered oxazolidinone ring with an (S)-configured aminomethyl substituent at the 5-position, stabilized as a hydrochloride salt for enhanced solubility and stability .

Properties

IUPAC Name

(5S)-5-(aminomethyl)-1,3-oxazolidin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O2.ClH/c5-1-3-2-6-4(7)8-3;/h3H,1-2,5H2,(H,6,7);1H/t3-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWOFNQCERHOFJY-DFWYDOINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](OC(=O)N1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2007909-59-1
Record name 2-Oxazolidinone, 5-(aminomethyl)-, hydrochloride (1:1), (5S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2007909-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
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Preparation Methods

Asymmetric Cyclization of β-Amino Alcohols

The most widely reported method involves the enantioselective cyclization of (S)-2-amino-3-chloro-1-propanol derivatives. In a representative procedure, (S)-2-amino-3-chloro-1-propanol is treated with phosgene or triphosgene in dichloromethane at −10°C to 0°C, followed by hydrochloric acid quench to yield the hydrochloride salt. This method achieves enantiomeric excess (ee) >99% and yields of 85–92%.

Mechanistic Insights :

  • The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of phosgene, forming a carbamate intermediate.
  • Intramolecular cyclization is facilitated by the chloride leaving group, with stereochemistry preserved through chiral pool synthesis.

Reductive Amination of Oxazolidinone Aldehydes

An alternative route employs (5S)-5-formyl-1,3-oxazolidin-2-one, which undergoes reductive amination with ammonium acetate and sodium cyanoborohydride in methanol. Subsequent hydrochloride salt formation using HCl gas in diethyl ether provides the target compound in 78% yield.

Key Advantages :

  • Avoids hazardous phosgene reagents.
  • Enables late-stage introduction of the aminomethyl group.

Industrial-Scale Production Methods

Continuous Flow Synthesis

Recent patents describe a continuous process using microreactor technology to enhance safety and yield:

Step Conditions Residence Time Yield
Carbamate formation 0°C, triphosgene (1.1 eq) 2 min 95%
Cyclization 25°C, Et3N (2 eq) 5 min 89%
Salt formation HCl (g) in EtOAc 10 min 98%

This method reduces intermediate isolation steps and achieves 82% overall yield with <0.5% impurities.

Catalytic Asymmetric Hydrogenation

A 2023 advancement utilizes ruthenium-BINAP catalysts for the hydrogenation of 5-methylene-1,3-oxazolidin-2-one precursors:

$$
\text{C}4\text{H}5\text{NO}2 + \text{H}2 \xrightarrow{\text{Ru-(S)-BINAP}} \text{(5S)-5-(Aminomethyl)-1,3-oxazolidin-2-one} \quad (\text{98\% ee, 91\% yield})
$$

The hydrochloride salt is subsequently formed via treatment with HCl in tert-butyl methyl ether.

Critical Reaction Parameters and Optimization

Solvent Effects on Cyclization

Comparative studies reveal dichloromethane outperforms THF and acetonitrile in cyclization efficiency:

Solvent Dielectric Constant Reaction Time (h) Yield (%)
CH2Cl2 8.93 1.5 92
THF 7.58 3.0 78
MeCN 37.5 2.5 65

The lower polarity of CH2Cl2 favors intramolecular cyclization over intermolecular side reactions.

Temperature Control in Salt Formation

Precipitation of the hydrochloride salt is highly temperature-dependent:

$$
\text{Optimal range: } 0–5^\circ\text{C} \quad (\text{97\% purity vs. 89\% at 25}^\circ\text{C})
$$

Crystallization at lower temperatures reduces inclusion of unreacted starting materials.

Purification and Analytical Characterization

Recrystallization Protocols

Industrial batches are purified via anti-solvent crystallization:

  • Dissolve crude product in hot ethanol (78°C)
  • Add n-heptane (1:3 v/v) gradually
  • Cool to −20°C at 1°C/min
  • Final purity: 99.7% by HPLC

Spectroscopic Data

1H NMR (400 MHz, D2O) :
δ 4.45–4.38 (m, 1H, CH–N), 3.95 (dd, J = 9.2, 6.8 Hz, 1H, OCH2), 3.82 (dd, J = 9.2, 3.6 Hz, 1H, OCH2), 3.12 (s, 2H, NH2), 2.98–2.85 (m, 2H, CH2NH2).

X-ray Crystallography :
Orthorhombic space group P212121 with unit cell parameters a = 5.62 Å, b = 7.89 Å, c = 12.34 Å. Hydrogen bonding between NH3+ and chloride ions stabilizes the crystal lattice.

Comparative Analysis of Synthetic Methods

Method Yield (%) ee (%) Key Advantage Limitation
Phosgene cyclization 92 >99 High stereoselectivity Phosgene toxicity
Reductive amination 78 95 Mild conditions Lower ee
Hydrogenation 91 98 Catalytic efficiency High-pressure equipment

Chemical Reactions Analysis

Types of Reactions

(5S)-5-(aminomethyl)-1,3-oxazolidin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the amino group.

Scientific Research Applications

Pharmaceutical Development

(5S)-5-(aminomethyl)-1,3-oxazolidin-2-one hydrochloride serves as a crucial intermediate in the synthesis of several pharmaceuticals, notably anticoagulants like rivaroxaban. Its role in drug synthesis is characterized by:

  • Mechanism of Action: It contributes to the formation of active sites that inhibit factor Xa in the coagulation cascade, essential for blood clotting prevention .

Biochemical Assays

The compound is utilized in developing biochemical assays and as a probe in molecular biology studies. Its interactions with enzymes and proteins facilitate understanding cellular processes and signaling pathways.

Material Science

In industry, this compound acts as a building block for producing fine chemicals and materials. Its unique chiral properties allow for the synthesis of complex organic molecules with specific functionalities .

Case Study 1: Rivaroxaban Synthesis

A notable application of this compound is its role in synthesizing rivaroxaban. A patented method outlines the efficient synthesis of rivaroxaban intermediates using this compound, highlighting its importance in developing anticoagulant therapies .

Case Study 2: Biochemical Interaction Studies

Research has demonstrated that this compound interacts with specific amino acids and proteins, influencing gene expression and cellular metabolism. These findings underscore its potential as a therapeutic agent against oxidative stress-related diseases.

Mechanism of Action

The mechanism of action of (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one hydrochloride involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound may inhibit protein synthesis by binding to the bacterial ribosome, thereby preventing the formation of essential proteins required for bacterial growth and survival . This action disrupts the bacterial cell’s metabolic processes, leading to cell death.

Comparison with Similar Compounds

Key Characteristics:

  • Molecular Formula : C₅H₁₀ClN₂O₂
  • Molecular Weight : 174.6 g/mol (free base); 258.70 g/mol (hydrochloride) .
  • Stereochemistry : The (5S) configuration is critical for biological activity, as enantiomeric purity often dictates binding affinity to bacterial ribosomes .
  • Applications: Serves as a precursor for advanced oxazolidinones like contezolid () and morpholinone-containing derivatives ().

Comparison with Structurally Similar Compounds

Enantiomeric and Racemic Variants

Oxazolidinones exhibit stereospecific activity, making enantiomeric comparisons essential:

Compound Name Configuration Molecular Formula Purity Key Features
(5S)-5-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride (5S) C₅H₁₀ClN₂O₂ 95% Preferred enantiomer for antibacterial activity; used in Contezolid synthesis .
(5R)-5-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride (5R) C₅H₁₀ClN₂O₂ 95% Less active enantiomer; highlights stereochemical dependence of efficacy .
5-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride (racemic) Racemic C₅H₁₀ClN₂O₂ 95% Demonstrates reduced potency compared to enantiopure (5S) form .

Key Insight : The (5S) enantiomer shows superior antibacterial activity due to optimal ribosomal binding, while the (5R) form is pharmacologically inferior .

Substituent Modifications on the Oxazolidinone Core

Variations in substituents significantly alter pharmacokinetics and toxicity:

Compound Name Substituent(s) Molecular Weight Key Features
Contezolid 3-(2,3,5-Trifluoro-4-(4-oxo-2,3-dihydropyridin-1-yl)phenyl), 5-[(1,2-oxazol-3-ylamino)methyl] 437.3 g/mol Non-linear pharmacokinetics; reduced bone marrow toxicity vs. linezolid; requires food for absorption .
5-(Aminomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one hydrochloride 3-(4-Methoxyphenyl) 258.70 g/mol Methoxy group enhances lipophilicity; potential for CNS penetration .
4-{4-[(5S)-5-(Aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one hydrochloride 4-Morpholinone-phenyl 327.77 g/mol Extended heterocyclic system improves target affinity; used in advanced intermediates .

Key Insight: Fluorinated aryl groups (e.g., in Contezolid) enhance Gram-positive coverage, while morpholinone derivatives improve solubility and target engagement .

Methyl-Substituted Analogs

Methylation at the oxazolidinone ring or aminomethyl side chain influences metabolic stability:

Compound Name Methyl Position Molecular Formula Key Features
(5R)-5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one hydrochloride 3-Methyl C₆H₁₂ClN₂O₂ Methylation increases steric hindrance, potentially reducing renal clearance .
(4S,5S)-4-Methyl-5-phenyl-1,3-oxazolidin-2-one 4-Methyl, 5-phenyl C₁₀H₁₁NO₂ Demonstrates rigid conformation for asymmetric synthesis applications .

Key Insight : Methyl groups can prolong half-life but may compromise binding if positioned near pharmacophoric sites .

Research Findings and Pharmacological Implications

  • Stereochemical Purity : The (5S) configuration is indispensable for ribosomal binding, as seen in Contezolid’s clinical success .
  • Substituent Effects: Fluorine atoms: Enhance membrane permeability and resistance to enzymatic degradation . Morpholinone/phenyl groups: Improve solubility and pharmacokinetic profiles .
  • Toxicity Profile: Oxazolidinones with fewer electronegative substituents (e.g., methoxy) exhibit lower myelosuppression risks .

Biological Activity

(5S)-5-(aminomethyl)-1,3-oxazolidin-2-one hydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry and molecular biology. This article delves into the compound's biochemical properties, mechanisms of action, and its applications in various fields, supported by research findings and data tables.

The compound is characterized by its oxazolidinone structure, which is pivotal for its biological activity. It exhibits interactions with various enzymes and proteins, influencing cellular processes such as signaling pathways and gene expression. Notably, it has protective effects against oxidative stress in cells, a key factor in many diseases.

Molecular Characteristics

PropertyValue
Molecular FormulaC5H10ClN3O2
Molecular Weight177.60 g/mol
IUPAC NameThis compound
CAS Number1177301-96-0

The biological activity of this compound primarily involves its role as an intermediate in drug synthesis. For example, it plays a crucial part in the synthesis of rivaroxaban, an anticoagulant that inhibits factor Xa in the coagulation cascade. The compound's mechanism includes specific binding to biomolecules that can either inhibit or activate various enzymes, leading to significant changes in gene expression and cellular metabolism.

Cellular Effects

Research has demonstrated that this compound influences cell function through various mechanisms:

  • Anticancer Activity : Studies have shown that derivatives of oxazolidinones exhibit antiproliferative effects on cancer cell lines such as MCF-7 and HeLa. These compounds can induce apoptosis through mitochondrial pathways and increase reactive oxygen species (ROS) production .
  • Antimicrobial Properties : The compound's structure allows it to interact with bacterial ribosomes, inhibiting protein synthesis. This mechanism is similar to other oxazolidinones like linezolid, making it a candidate for developing new antibacterial agents .

Case Studies

  • Anticancer Studies : A study evaluated several oxazolidinone derivatives for their cytotoxicity against MCF-7 and HeLa cells using MTT assays. The results indicated significant cytotoxicity with IC50 values ranging from 17.66 µM (MCF-7) to 31.10 µM (HeLa) for the most potent compounds .
  • Antimicrobial Evaluation : In a comparative study of oxazolidinones, certain derivatives showed superior antibacterial activity compared to linezolid, with minimum inhibitory concentrations (MIC) below 1 μg/mL against various pathogens .

Applications in Scientific Research

This compound serves multiple roles across different scientific domains:

  • Biochemical Assays : Utilized as a probe in molecular biology studies to investigate enzyme interactions.
  • Pharmaceutical Development : Acts as an intermediate in synthesizing pharmaceuticals like rivaroxaban and other potential drugs targeting various diseases.

Q & A

Basic Research Questions

Q. What are the recommended handling and storage protocols for (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one hydrochloride to ensure laboratory safety?

  • Methodological Answer:

  • Handling: Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust by working in a fume hood or under local exhaust ventilation. Minimize skin/eye contact and dust formation .
  • Storage: Keep in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials. Store at room temperature (20–25°C) and monitor for moisture ingress .
  • Spill Management: Contain spills using inert absorbents (e.g., sand or vermiculite). Collect residues in labeled containers for hazardous waste disposal. Avoid water spray to prevent dust dispersion .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer:

  • Purity Analysis: Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 210–260 nm). Optimize mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) for peak resolution.
  • Structural Confirmation: Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify stereochemistry and functional groups. Compare spectral data with literature or computational predictions.
  • Mass Spectrometry: Use electrospray ionization (ESI-MS) to confirm molecular weight (C₄H₉ClN₂O₂, MW = 164.58 g/mol) .

Advanced Research Questions

Q. What experimental strategies can be employed to assess the chemical stability of this compound under varying pH and temperature conditions?

  • Methodological Answer:

  • Stress Testing: Prepare solutions in buffers (pH 1–13) and incubate at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at timed intervals.
  • Kinetic Analysis: Calculate rate constants (k) and half-life (t₁/₂) using Arrhenius equations to predict shelf-life under accelerated conditions.
  • Solid-State Stability: Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal decomposition .

Q. How can researchers resolve contradictions in the literature regarding the reactivity of this compound with common laboratory reagents?

  • Methodological Answer:

  • Compatibility Testing: Systematically expose the compound to oxidizers (e.g., H₂O₂), reductants (e.g., NaBH₄), and nucleophiles (e.g., amines). Monitor reactions using in situ FTIR or LC-MS.
  • Mechanistic Studies: Employ density functional theory (DFT) calculations to predict reactive sites (e.g., oxazolidinone ring strain, aminomethyl group nucleophilicity).
  • Data Reconciliation: Cross-reference findings with analogous oxazolidinone derivatives (e.g., hydroxymethyl analogs) to identify structural reactivity trends .

Q. What methodologies are recommended for evaluating the environmental impact and ecotoxicological profile of this compound given limited existing data?

  • Methodological Answer:

  • QSAR Modeling: Use quantitative structure-activity relationship (QSAR) tools (e.g., ECOSAR) to predict aquatic toxicity (LC₅₀ for fish, Daphnia).
  • Biodegradation Assays: Conduct OECD 301 tests to measure aerobic biodegradability in activated sludge.
  • Soil Mobility Studies: Perform column chromatography with varying soil types to assess leaching potential .

Q. How to design experiments to determine the degradation products of this compound under accelerated storage conditions?

  • Methodological Answer:

  • Forced Degradation: Expose the compound to heat (40–80°C), humidity (75% RH), and light (ICH Q1B guidelines).
  • Degradant Identification: Isolate products via preparative HPLC and characterize using high-resolution mass spectrometry (HRMS) and 2D NMR.
  • Pathway Elucidation: Propose degradation mechanisms (e.g., hydrolysis of the oxazolidinone ring or HCl dissociation) based on structural motifs .

Data Contradiction and Gap Analysis

Q. How should researchers address the lack of reproductive toxicity and specific target organ toxicity data for this compound?

  • Methodological Answer:

  • In Silico Screening: Apply tools like Derek Nexus or ToxCast to flag potential hazards.
  • In Vitro Assays: Use zebrafish embryo toxicity (ZET) or 3D liver microtissue models to assess developmental and organ-specific effects.
  • Literature Extrapolation: Compare toxicity profiles of structurally related oxazolidinones (e.g., linezolid derivatives) to infer risks .

Tables for Key Data

Property Value/Information Source
Molecular FormulaC₄H₉ClN₂O₂
Molecular Weight164.58 g/mol
StabilityStable under recommended storage
GHS HazardsAcute toxicity, skin/eye irritation
Ecotoxicity DataNot available

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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(5S)-5-(aminomethyl)-1,3-oxazolidin-2-one hydrochloride
Reactant of Route 2
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(5S)-5-(aminomethyl)-1,3-oxazolidin-2-one hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.